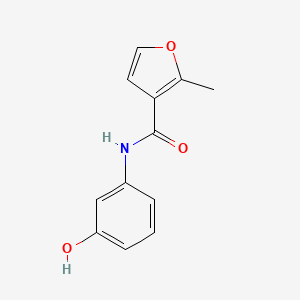![molecular formula C19H13Cl2N3O2 B1347742 3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1347742.png)
3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a dichlorophenyl group, a methoxyanilino group, and an isoxazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the dichlorophenyl and methoxyanilino groups. Common synthetic routes may include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitriles and hydrazines under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and appropriate coupling reagents.
Addition of the Methoxyanilino Group: This can be done through nucleophilic substitution reactions using methoxyaniline and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-2-(4-methoxyphenyl)acrylonitrile
- 2-(2,6-Dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile
- 3-(2,6-Dichlorophenyl)-2-(2-pyridinyl)acrylonitrile
Uniqueness
3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and its isoxazole ring structure
Properties
Molecular Formula |
C19H13Cl2N3O2 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H13Cl2N3O2/c1-25-13-7-5-12(6-8-13)23-10-9-17-14(11-22)19(24-26-17)18-15(20)3-2-4-16(18)21/h2-10,23H,1H3 |
InChI Key |
QRCXOIVDURCPLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



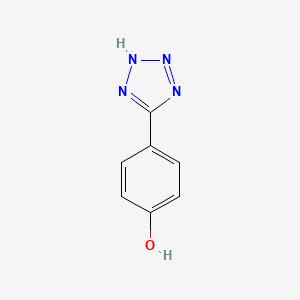


![4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B1347674.png)
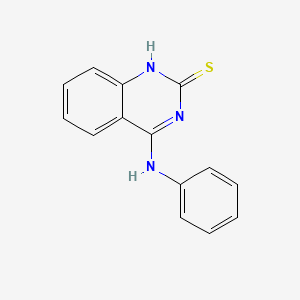
![4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoic acid](/img/structure/B1347678.png)
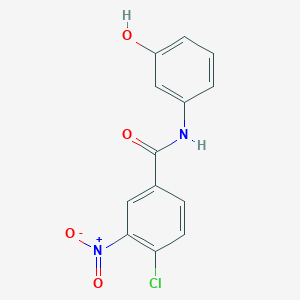
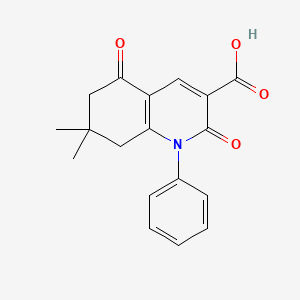

![2-[(5-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B1347695.png)
